molecular formula C16H16O4 B1631535 2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol CAS No. 76426-35-2

2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

Cat. No.: B1631535
CAS No.: 76426-35-2
M. Wt: 272.29 g/mol
InChI Key: KGTOSQKIOMIICT-UHFFFAOYSA-N
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Description

7,3’-Dihydroxy-4’-methoxyflavan: is a hydroxyflavan, a type of flavonoid, characterized by the presence of hydroxy groups at positions 7 and 3’, and a methoxy group at position 4’. This compound is a plant metabolite and is part of the larger family of flavonoids, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,3’-Dihydroxy-4’-methoxyflavan typically involves the use of flavan precursors. The synthetic route may include the hydroxylation and methoxylation of the flavan core structure. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving the desired product .

Industrial Production Methods: While detailed industrial production methods for 7,3’-Dihydroxy-4’-methoxyflavan are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization may be employed for purification .

Chemical Reactions Analysis

Types of Reactions: 7,3’-Dihydroxy-4’-methoxyflavan can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavans .

Mechanism of Action

The mechanism of action of 7,3’-Dihydroxy-4’-methoxyflavan involves its interaction with various molecular targets and pathways. As a flavonoid, it can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For instance, it may inhibit oxidative stress by scavenging free radicals and upregulating antioxidant enzymes .

Comparison with Similar Compounds

Uniqueness: 7,3’-Dihydroxy-4’-methoxyflavan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-15-7-4-11(8-13(15)18)14-6-3-10-2-5-12(17)9-16(10)20-14/h2,4-5,7-9,14,17-18H,3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTOSQKIOMIICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458442
Record name 2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; sweet aroma
Record name 3',7-Dihydroxy-4'-methoxyflavan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2144/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water; soluble in DMSO; slightly soluble in non-polar solvents, Soluble (in ethanol)
Record name 3',7-Dihydroxy-4'-methoxyflavan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2144/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

76426-35-2
Record name 2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Reactant of Route 2
Reactant of Route 2
2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Reactant of Route 3
2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Reactant of Route 4
2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Reactant of Route 5
2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Reactant of Route 6
2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

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